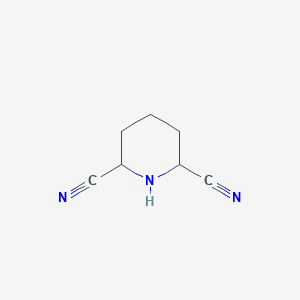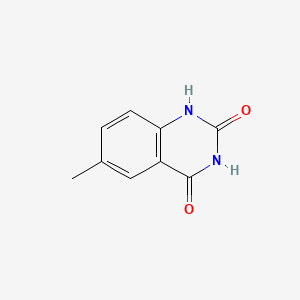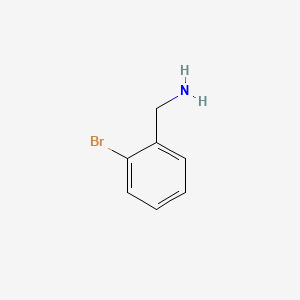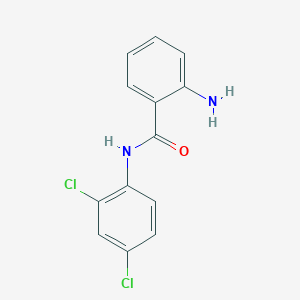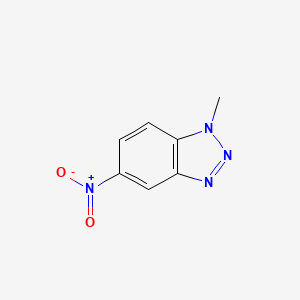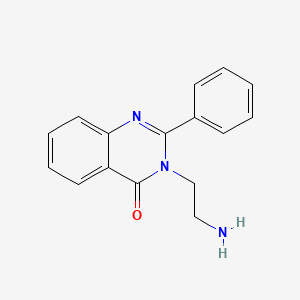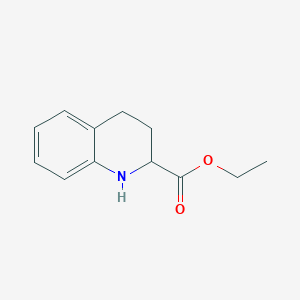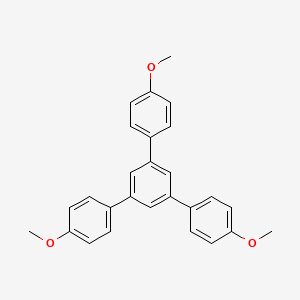
1,3,5-Tris(4-metoxifenil)benceno
Descripción general
Descripción
1,3,5-Tris(4-methoxyphenyl)benzene is a chemical compound with the linear formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(4-methoxyphenyl)benzene is represented by the formula C6H3(C6H4OCH3)3 . It has a molecular weight of 396.48 .Physical And Chemical Properties Analysis
1,3,5-Tris(4-methoxyphenyl)benzene has a melting point of 143-146 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 553.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Investigaciones Químicas Cuánticas
Este compuesto se ha utilizado en investigaciones químicas cuánticas . Específicamente, se utilizó en un co-cristal con 2,4,6-trimetoxil-1,3,5-triazina, que mostró interacciones CH···π y π···π impulsadas por el autoensamblaje capa por capa de bloques hexagonales unidos por puentes de hidrógeno en el estado sólido . Este estudio puede ser útil para comprender sistemas autoensamblados complejos y en la construcción de autoensamblajes moleculares similares .
Aplicaciones Antimaláricas
Se diseñó, sintetizó y evaluó in vitro una serie de nuevos compuestos de 1,3,5-tris[(4-(sustituido-aminometil)fenil)metil]benceno contra dos parásitos (Plasmodium falciparum y Leishmania donovani) . Los resultados biológicos mostraron actividad antimalárica con valores de IC50 en el rango sub y μM . Esto sugiere que este compuesto podría usarse como un andamiaje para el desarrollo de nuevos fármacos antimaláricos .
Desarrollo de Membranas de Adsorción
Este compuesto se puede utilizar para sintetizar marcos aromáticos porosos . Estos marcos se pueden utilizar para el desarrollo de membranas de adsorción para tratar contaminantes orgánicos . Esta aplicación es particularmente importante en ciencia e ingeniería ambiental.
Fabricación de Diodos Orgánicos Emisores de Luz (OLED)
Este compuesto también se puede utilizar en la fabricación de diodos orgánicos emisores de luz de alta eficiencia basados en piridina (OLED) . Los OLED se utilizan ampliamente en la tecnología de visualización y aplicaciones de iluminación.
Construcción de Marcos Orgánicos Covalentes Poliméricos Porosos (COF)
1,3,5-tri(4-aminofenil)benceno, un derivado de este compuesto, se utiliza ampliamente como un ligando tritópico para la construcción de marcos orgánicos covalentes poliméricos porosos (COF) . Los COF tienen aplicaciones potenciales en almacenamiento de gas, catálisis y optoelectrónica.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used as building blocks for metal-organic frameworks (mofs) , suggesting that its targets could be the components of these frameworks.
Mode of Action
Given its structural similarity to other compounds used in mofs, it’s plausible that it interacts with its targets by forming bonds to create a 3d microporous material .
Biochemical Pathways
Mofs, which this compound may help form, are known to be involved in gas adsorption and separation technologies .
Result of Action
As a potential component of mofs, it may contribute to the formation of 3d microporous materials that have applications in gas storage, gas separation, and catalysis .
Propiedades
IUPAC Name |
1,3,5-tris(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHSLHOMBWKQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324627 | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7509-20-8 | |
| Record name | 7509-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3,5-tris(4-methoxyphenyl)benzene interact with the gold surface, and what are the downstream effects of this interaction?
A1: 1,3,5-Tris(4-methoxyphenyl)benzene exhibits selective self-assembly on the Au(111) surface, preferentially adsorbing onto the face-centered cubic (FCC) regions. [] This selective adsorption is driven by a higher adsorption energy of TMPB molecules at FCC regions compared to other regions on the gold surface. [] This interaction leads to a concentration-dependent modification of the herringbone reconstruction typically observed on Au(111). As the concentration of TMPB increases, the FCC regions expand, indicating a lifting of the herringbone reconstruction. [] This selective assembly and surface modification could potentially be used to guide the co-adsorption of other functional molecules, paving the way for the creation of complex nanostructures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



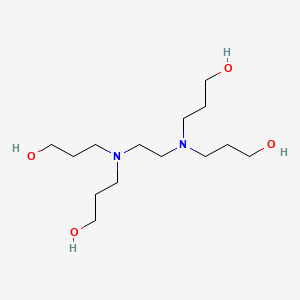
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)
